molecular formula C16H15Cl2NO B5724941 2,5-dichloro-N-[4-(propan-2-yl)phenyl]benzamide

2,5-dichloro-N-[4-(propan-2-yl)phenyl]benzamide

Cat. No.: B5724941
M. Wt: 308.2 g/mol
InChI Key: BILJOODLVFBBKN-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[4-(propan-2-yl)phenyl]benzamide is an organic compound that belongs to the class of benzamides. It is characterized by the presence of two chlorine atoms at the 2 and 5 positions on the benzene ring, and an isopropyl group attached to the phenyl ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[4-(propan-2-yl)phenyl]benzamide typically involves the reaction of 2,5-dichlorobenzoic acid with 4-isopropylaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high efficiency and yield. The reaction conditions are optimized to minimize the formation of by-products and to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-[4-(propan-2-yl)phenyl]benzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The isopropyl group can be oxidized to form a ketone or an alcohol.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide (NaNH2) or potassium thiolate (KSR) are commonly used.

    Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reagents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

Major Products Formed

    Substitution Reactions: Products include substituted benzamides with various functional groups.

    Oxidation Reactions: Products include ketones or alcohols.

    Reduction Reactions: Products include amines.

Scientific Research Applications

2,5-dichloro-N-[4-(propan-2-yl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[4-(propan-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dichloro-N-[2-(isopropylsulfonyl)phenyl]pyrimidin-4-amine
  • 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidine-4-amine

Uniqueness

2,5-dichloro-N-[4-(propan-2-yl)phenyl]benzamide is unique due to its specific substitution pattern and the presence of the isopropyl group, which imparts distinct chemical and biological properties. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Properties

IUPAC Name

2,5-dichloro-N-(4-propan-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO/c1-10(2)11-3-6-13(7-4-11)19-16(20)14-9-12(17)5-8-15(14)18/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILJOODLVFBBKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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